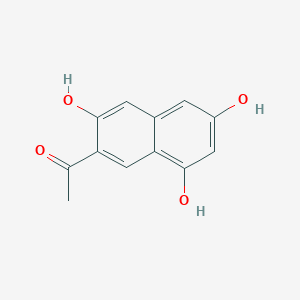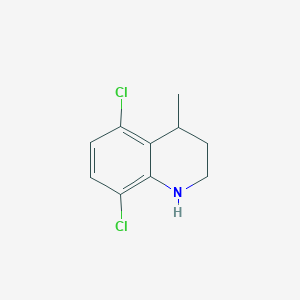
1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone is an organic compound characterized by the presence of three hydroxyl groups attached to a naphthalene ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,6,8-trihydroxynaphthalene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,6,8-trihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular enzymes.
Comparison with Similar Compounds
- 1-(3-Hydroxynaphthalen-2-yl)ethanone
- 1-(3,6-Dihydroxynaphthalen-2-yl)ethanone
- 1-(3,6,8-Trihydroxynaphthalen-2-yl)methanone
Uniqueness: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups on the naphthalene ring enhances its potential for diverse applications.
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
1-(3,6,8-trihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O4/c1-6(13)9-5-10-7(3-11(9)15)2-8(14)4-12(10)16/h2-5,14-16H,1H3 |
InChI Key |
MMQQMZPMKDZDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2C=C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)




![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)



![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)

